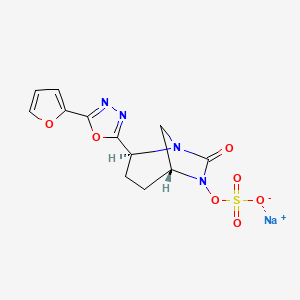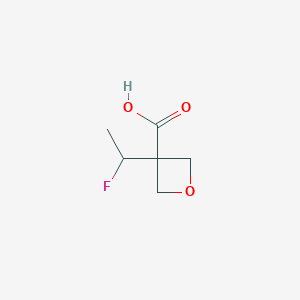
Antibacterial agent 43
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 43 is a novel compound that has shown significant promise in combating bacterial infections. It belongs to a class of compounds known for their ability to inhibit bacterial growth and proliferation. This compound has garnered attention due to its unique chemical structure and potent antibacterial properties, making it a valuable candidate for further research and development in the field of antimicrobial therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 43 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a precursor molecule, which is then subjected to a series of reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality and consistency of the product. The final compound is then purified and formulated for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions are usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). These reactions are often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different levels of antibacterial activity and can be further studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antibacterial agent 43 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies for antibacterial agents.
Biology: It is employed in microbiological studies to investigate its effects on different bacterial strains and to understand the development of bacterial resistance.
Medicine: It is explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is utilized in the formulation of antibacterial coatings, disinfectants, and preservatives for various industrial applications.
Mecanismo De Acción
Antibacterial agent 43 can be compared with other similar compounds, such as:
Penicillin: Both compounds inhibit bacterial cell wall synthesis, but this compound has a broader spectrum of activity and is effective against some penicillin-resistant strains.
Tetracycline: While both compounds inhibit protein synthesis, this compound targets additional pathways, making it more potent against certain bacterial strains.
Ciprofloxacin: Both compounds inhibit DNA replication, but this compound has a different binding mechanism, which may reduce the likelihood of resistance development.
Comparación Con Compuestos Similares
- Penicillin
- Tetracycline
- Ciprofloxacin
- Erythromycin
- Vancomycin
Antibacterial agent 43 stands out due to its unique chemical structure and multi-target mechanism of action, making it a promising candidate for further research and development in the fight against bacterial infections.
Propiedades
Fórmula molecular |
C12H11N4NaO7S |
|---|---|
Peso molecular |
378.30 g/mol |
Nombre IUPAC |
sodium;[(2S,5R)-2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C12H12N4O7S.Na/c17-12-15-6-7(16(12)23-24(18,19)20)3-4-8(15)10-13-14-11(22-10)9-2-1-5-21-9;/h1-2,5,7-8H,3-4,6H2,(H,18,19,20);/q;+1/p-1/t7-,8+;/m1./s1 |
Clave InChI |
IQPLVLMXEKJHAP-WLYNEOFISA-M |
SMILES isomérico |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |
SMILES canónico |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate](/img/structure/B13906816.png)


![1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13906827.png)

![Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13906831.png)
![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)



![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
